(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYGMXDJUAQNGU-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
I. Strategic Importance of R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate in Chiral Synthesis
Significance as a Chiral Building Block for Enantiomerically Pure Compounds
The primary significance of (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate is its role as a chiral synthon for the synthesis of enantiomerically pure compounds. In pharmaceutical and materials science, the biological activity or material properties of a chiral molecule are often exclusive to one enantiomer. The use of readily available, enantiopure starting materials like this compound provides a direct and efficient pathway to the desired target molecule, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.
The presence of the amino and ester functionalities allows for a wide range of chemical transformations, including peptide couplings, reductions to amino alcohols, and various carbon-carbon bond-forming reactions. These transformations can be carried out with high stereochemical control, preserving the initial chirality of the starting material.
Table 1: Selected Transformations of this compound
| Transformation | Reagents and Conditions | Product Type | Stereochemical Outcome |
|---|---|---|---|
| N-Protection | Boc2O, Et3N, CH2Cl2 | N-Boc protected amino ester | Retention of configuration |
| Ester Reduction | LiAlH4, THF | (R)-2-amino-3-(4-methoxyphenyl)propan-1-ol | Retention of configuration |
| Peptide Coupling | Protected amino acid, DCC, HOBt | Dipeptide | Retention of configuration |
This table is interactive. You can sort and filter the data.
Advanced Precursor for Complex Organic Molecule Synthesis
Beyond its role in introducing a single stereocenter, this compound serves as an advanced precursor for the synthesis of more complex organic molecules, including pharmaceutical intermediates and natural product analogues. Its rigid backbone and defined stereochemistry can influence the stereochemical outcome of subsequent reactions at other positions in the molecule.
One notable application is in the synthesis of chiral ligands for asymmetric catalysis, where the precise spatial arrangement of coordinating atoms is crucial for achieving high enantioselectivity. The methoxyphenyl group can also be further functionalized, providing an additional handle for molecular elaboration.
While specific, direct examples of its use in the synthesis of complex, named organic molecules are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. For instance, the closely related compound, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, is a key intermediate in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension. researchgate.net This highlights the utility of the 4-methoxyphenylpropanoate backbone in constructing medicinally relevant scaffolds. The synthesis of this key intermediate often involves the asymmetric epoxidation of methyl (E)-4-methoxycinnamate. researchgate.netnih.gov
The conversion of amino acids to versatile intermediates like β-amino alcohols is a common strategy in organic synthesis. rroij.com These can then be used to construct a variety of heterocyclic systems. For example, enantiopure amino alcohols are precursors to chiral morpholines, a structural motif found in a number of bioactive compounds.
Table 2: Potential Complex Molecules Derived from this compound Backbone
| Target Molecule Class | Key Synthetic Transformation | Potential Application |
|---|---|---|
| Chiral Morpholine Derivatives | Reduction followed by cyclization | Pharmaceutical scaffolds |
| β-Lactam Analogues | Cyclization reactions | Antibiotic development |
| Chiral Ligands | Functional group manipulation | Asymmetric catalysis |
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Ii. Enantioselective Synthetic Methodologies for R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate
Asymmetric Catalytic Approaches
Catalytic asymmetric synthesis provides an atom-economical and efficient means of accessing chiral molecules from prochiral precursors. acs.org For the synthesis of α-amino esters, these methods often involve the creation of the chiral center through carbon-nitrogen or carbon-hydrogen bond formation under the influence of a chiral catalyst.
Organocatalysis in Stereoselective Amination
Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, complementing metal-based catalysis. rsc.orgresearchgate.net A key strategy in this area is the asymmetric amination of carbonyl compounds or their derivatives.
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are highly effective catalysts for a variety of enantioselective transformations. researchgate.netrsc.org One relevant approach is the asymmetric N-H insertion reaction. In this type of reaction, a precursor like a sulfoxonium ylide can react with an amine in the presence of a CPA. rsc.orgrsc.org The catalyst protonates the ylide and forms a chiral ion pair, which then directs the stereoselective approach of the amine nucleophile to form the C-N bond, resulting in a highly enantioenriched α-amino ester. researchgate.netrsc.org
Another significant organocatalytic method is the asymmetric α-amination of β-keto esters. beilstein-journals.org Bifunctional organocatalysts, such as those combining a guanidine (B92328) group with urea (B33335) or thiourea (B124793) moieties, can activate both the nucleophile and the electrophile through a network of hydrogen bonds. beilstein-journals.org For instance, a guanidine-bisurea catalyst can deprotonate the β-keto ester to form a chiral enolate, while simultaneously activating an aminating agent like diethyl azodicarboxylate (DEAD) through hydrogen bonding, facilitating a highly enantioselective reaction. beilstein-journals.org
| Catalyst Type | Precursor/Substrate Example | Aminating Agent | Key Principle | Typical Enantioselectivity (ee) |
| Chiral Phosphoric Acid (CPA) | α-Carbonyl sulfoxonium ylides | Aryl amines | Formation of a chiral ion pair directs nucleophilic attack. researchgate.netrsc.org | High to excellent (e.g., 88-93% ee). researchgate.net |
| Guanidine-Bisurea Bifunctional Catalyst | Indanone-derived β-keto esters | Diethyl azodicarboxylate (DEAD) | Dual activation via hydrogen bonding network. beilstein-journals.org | High (e.g., up to 94% ee). beilstein-journals.org |
| Chiral Phosphoric Acid (CPA) | Enamides | Hantzsch Ester (as H₂ source) | Protonation to form a chiral iminium intermediate, followed by stereoselective hydride transfer. nih.gov | Excellent (e.g., >90% ee). nih.gov |
Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors
Transition metal-catalyzed asymmetric hydrogenation (AH) is one of the most powerful and widely used methods for producing enantiomerically pure compounds, prized for its high efficiency and atom economy. acs.orgnih.gov This strategy is particularly effective for synthesizing chiral amines and their derivatives through the reduction of unsaturated precursors such as enamides, enamines, or imines. acs.orgnih.govresearchgate.net
For the synthesis of (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate, a common precursor is the corresponding dehydroamino acid ester, methyl 2-acetamido-3-(4-methoxyphenyl)acrylate. The hydrogenation of the carbon-carbon double bond in this prochiral substrate, catalyzed by a chiral transition metal complex, generates the stereocenter at the α-position. Rhodium and Ruthenium complexes bearing chiral phosphine (B1218219) ligands are frequently employed for this transformation. acs.org The catalyst coordinates to the double bond and the amide carbonyl group of the substrate, forming a rigid intermediate that dictates the face-selective delivery of hydrogen. nih.gov
| Metal Catalyst | Chiral Ligand Class | Precursor Type | Key Features |
| Rhodium (Rh) | Chiral Bisphosphines (e.g., DuPhos, DuanPhos) | α-Enamides, Dehydroamino esters | High activity and enantioselectivity for a wide range of functionalized enamides. acs.orgnih.gov |
| Ruthenium (Ru) | Chiral Bisphosphines (e.g., BINAP) | α,β-Unsaturated carboxylic acids, Dehydroamino acids | Excellent for the hydrogenation of various olefinic substrates, often requiring coordination of a carboxyl group. |
| Iridium (Ir) | Phosphino-oxazolines, Spiro PAP | Imines, N-Aryl Imines | Highly effective for the reduction of C=N bonds, offering a direct route to chiral amines. nih.govresearchgate.net |
| Palladium (Pd) | Chiral Bisphosphines (e.g., C₄-TunePhos) | Cyclic Imines | Effective for hydrogenating imines, often activated by a Brønsted acid co-catalyst. acs.orgnih.gov |
Chiral Ligand Design Principles for Enantioselective Transformations
The success of transition metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand. The ligand imparts the chiral environment to the metal center, which is ultimately responsible for the stereochemical control. researchgate.net Several key principles guide the design of effective chiral ligands:
Rigidity and Conformation: A well-defined and rigid ligand backbone is crucial to minimize conformational flexibility. This rigidity ensures that the chiral environment around the metal is stable, leading to a consistent and high level of enantioselectivity. Spiro skeletons, for example, are a hallmark of highly successful ligands due to their inherent rigidity. researchgate.net
Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand can be fine-tuned to optimize both reactivity and selectivity. Bulky substituents can create a "chiral pocket" that sterically blocks one pathway of substrate approach while favoring another. Electronic properties influence the catalytic activity of the metal center.
Symmetry: Many highly successful ligands possess C₂ symmetry. This feature reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity.
Chelation: Bidentate or polydentate ligands (e.g., bisphosphines) bind to the metal center at two or more points. This chelation effect enhances the stability of the catalyst complex and restricts the geometry around the metal, which is beneficial for stereocontrol. researchgate.net Prominent examples of such ligands include BINAP, DuPhos, JosiPhos, and SDP, which have been instrumental in advancing asymmetric hydrogenation. nih.govresearchgate.net
Biocatalytic Pathways and Chemoenzymatic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. wiley.com Enzymes operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis of enantiopure compounds.
Transaminase-Mediated Synthetic Routes
Transaminases (TAs), specifically ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. wiley.comnih.gov This reaction represents a biocatalytic equivalent of reductive amination and is a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. wiley.com
To synthesize this compound, a prochiral keto ester, methyl 2-oxo-3-(4-methoxyphenyl)propanoate, serves as the substrate. An (R)-selective transaminase is employed to transfer an amino group from a suitable donor, such as isopropylamine (B41738) or D-alanine, to the ketone. nih.gov The selection of an enzyme with the correct stereopreference is critical to obtaining the desired (R)-enantiomer. The reaction equilibrium can be shifted towards product formation by using a large excess of the amine donor or by removing the ketone byproduct. wiley.com
| Enzyme Class | Substrate | Amine Donor | Key Principle | Product Optical Purity |
| (R)-selective ω-Transaminase | Methyl 2-oxo-3-(4-methoxyphenyl)propanoate | Isopropylamine, D-Alanine | PLP-dependent asymmetric aminotransfer to a prochiral ketone. nih.gov | Typically excellent (>99% ee). nih.govresearchgate.net |
| (S)-selective ω-Transaminase | Prochiral Ketones | Various | Asymmetric aminotransfer to produce the (S)-amine enantiomer. wiley.com | High to excellent. |
Enzymatic Resolution of Racemic Intermediates
Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. The strategy relies on an enzyme that selectively catalyzes the transformation of only one enantiomer, allowing the two to be separated based on the difference in their chemical properties after the reaction. wiley.comnih.gov
Hydrolases, particularly lipases, are the most common enzymes used for this purpose due to their broad substrate tolerance, stability in organic solvents, and commercial availability. nih.govnih.gov For the production of this compound, one could prepare the racemic mixture of its N-acetylated derivative, (R,S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate. A lipase (B570770), such as Candida antarctica lipase B (CALB), can then be used to selectively hydrolyze the acetyl group from one of the enantiomers (e.g., the S-enantiomer). nih.gov This leaves the unreacted (R)-N-acetylated ester, which can be separated from the hydrolyzed (S)-amino acid and subsequently deprotected to yield the final product with high enantiomeric purity. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. wiley.com
| Enzyme | Racemic Substrate | Reaction Type | Principle | Outcome |
| Lipase (e.g., CALB, Pseudomonas sp.) | Racemic N-acetyl amino ester | Enantioselective Hydrolysis | Selective cleavage of the amide bond of one enantiomer. nih.gov | One enantiomer is hydrolyzed, leaving the other unreacted. |
| Lipase (e.g., CALB, Pseudomonas sp.) | Racemic amino ester | Enantioselective Acylation | Selective N-acylation of one enantiomer using an acyl donor (e.g., ethyl acetate). | One enantiomer is acylated, allowing separation from the unreacted enantiomer. |
Chiral Auxiliary-Based Synthetic Strategies
Chiral auxiliary-based synthesis is a powerful and widely employed strategy for the asymmetric synthesis of α-amino acids. This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation, typically an alkylation, to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.
One of the most renowned approaches applicable to the synthesis of this compound is the Schöllkopf bis-lactim ether method. biosynth.comscispace.com In this strategy, a chiral amino acid such as L-valine is used as the auxiliary. It is condensed with a glycine (B1666218) ester to form a diketopiperazine, which is subsequently converted into a bis-lactim ether. This intermediate serves as a chiral glycine enolate equivalent. Deprotonation at the glycine α-carbon followed by alkylation with a suitable electrophile, in this case, 4-methoxybenzyl bromide, proceeds with high facial selectivity. The steric bulk of the auxiliary's side chain (e.g., the isopropyl group from valine) effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite face. biosynth.com This results in the formation of the new C-C bond with a high degree of diastereomeric excess (d.e.), typically exceeding 95%. biosynth.comscispace.com The final step involves mild acidic hydrolysis, which cleaves the bis-lactim ether to afford the desired (R)-amino acid methyl ester and the recoverable chiral auxiliary methyl ester. scispace.com
Another versatile class of auxiliaries includes those derived from pseudoephedrine and the related pseudoephenamine. nih.gov These auxiliaries form amide derivatives with glycine, which can be deprotonated and alkylated with high diastereoselectivity. Pseudoephenamine, in particular, has shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers, and its derivatives often have a high propensity for crystallization, which can aid in purification. nih.gov
Table 1: Key Aspects of Chiral Auxiliary Methodologies
| Auxiliary Type | Key Intermediate | Electrophile for Target Compound | Typical Diastereoselectivity (d.e.) | Cleavage Method |
|---|---|---|---|---|
| Schöllkopf (L-Valine) | Bis-lactim ether of cyclo(L-Val-Gly) | 4-methoxybenzyl bromide | >95% | Mild Acidic Hydrolysis |
| Pseudoephenamine | N-glycinyl-pseudoephenamine amide | 4-methoxybenzyl bromide | High (variable) | Acidic or Basic Hydrolysis |
Classical Resolution Techniques for Enantiomeric Enrichment
Classical resolution remains a practical and industrially significant method for obtaining enantiomerically pure compounds from a racemic mixture. This approach relies on the physical separation of diastereomers formed by reacting the racemate with a chiral resolving agent.
For amino esters like methyl 2-amino-3-(4-methoxyphenyl)propanoate, which are basic, resolution can be achieved by forming diastereomeric salts with a chiral acid. The racemic amino ester is treated with a single enantiomer of a chiral resolving agent, such as (R,R)-tartaric acid, O,O'-dibenzoyl-D-tartaric acid, or camphorsulfonic acid. dntb.gov.ua This reaction produces a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].
Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system. mdpi.com This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. The crystallized salt can be isolated by filtration and, if necessary, recrystallized to achieve high diastereomeric purity. Finally, the enantiomerically pure (R)-amino ester is liberated from the isolated salt by treatment with a base to neutralize the resolving agent. The resolving agent can often be recovered and reused, adding to the method's efficiency. google.com
Chromatographic resolution using high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The method utilizes a chiral stationary phase (CSP), which is a solid support that has a single enantiomer of a chiral selector molecule chemically bonded to its surface. nih.govmdpi.com
When a racemic mixture of methyl 2-amino-3-(4-methoxyphenyl)propanoate is passed through an HPLC column packed with a CSP, the two enantiomers interact differently with the chiral selector. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, lead to the formation of transient, diastereomeric complexes with different energies of formation. nih.gov The enantiomer that forms the more stable complex with the CSP is retained longer on the column, while the enantiomer that forms the less stable complex elutes more quickly. This difference in retention times allows for the separation of the (R) and (S) enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly versatile and widely used for resolving a broad range of racemates, including amino acid derivatives. windows.net For example, cellulose tris(3,5-dimethylphenylcarbamate) is a common chiral selector that has proven effective for many separations. nih.gov The selection of the mobile phase is also critical for achieving optimal resolution. windows.net
Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomer Resolution
| CSP Class | Chiral Selector Example | Primary Interaction Mechanisms |
|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric inclusion |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Hydrogen bonding, inclusion in macrocyclic cavity, ionic interactions |
| Protein-based | Bovine Serum Albumin (BSA) | Hydrophobic and polar interactions |
De Novo Asymmetric Synthesis Routes
De novo asymmetric synthesis involves the creation of the desired stereocenter from a prochiral substrate using a chiral catalyst or reagent, directly yielding an enantiomerically enriched product. A highly effective de novo method for preparing chiral α-amino acids is the asymmetric hydrogenation of a prochiral precursor.
For the synthesis of this compound, a suitable precursor would be the corresponding α-enamido ester or α,β-unsaturated ester. The key step is the hydrogenation of the carbon-carbon double bond using a transition metal catalyst, such as rhodium(I) or ruthenium(II), complexed with a chiral phosphine ligand. researchgate.net The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thus inducing asymmetry in the product.
This approach has been successfully applied to the synthesis of structurally similar compounds, such as key intermediates for the renin inhibitor Aliskiren. researchgate.net In that case, enantioselectivities of up to 95% e.e. were achieved using a [Rh(NBD)₂]BF₄ pre-catalyst with ferrocene-based phosphine ligands. researchgate.net The reaction is typically carried out under a pressurized atmosphere of hydrogen gas. The high efficiency and atom economy of catalytic asymmetric hydrogenation make it a very attractive route for large-scale synthesis.
Optimization of Reaction Parameters for Stereochemical Control
Achieving high levels of stereochemical control (i.e., high diastereomeric or enantiomeric excess) requires careful optimization of various reaction parameters. The ideal conditions are highly dependent on the specific synthetic methodology being employed.
In chiral auxiliary-based methods , the choice of the base for deprotonation, the reaction temperature, and the solvent can significantly influence diastereoselectivity. For instance, lower temperatures during the alkylation step often lead to higher selectivity by minimizing competing side reactions and enhancing the energetic difference between the two diastereomeric transition states.
For classical resolution by diastereomeric salt formation , the critical parameters include the choice of the resolving agent, the molar ratio of the resolving agent to the racemate, the solvent system, and the crystallization temperature profile. google.com Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more efficient. The cooling rate during crystallization can also impact the purity of the isolated salt. researchgate.net
In catalytic asymmetric hydrogenation , the structure of the chiral ligand is paramount. However, other parameters also play a crucial role. Catalyst loading, hydrogen pressure, temperature, and solvent can all be fine-tuned to maximize the enantiomeric excess (e.e.) and the reaction rate. For example, an increase in hydrogen pressure may sometimes increase the rate but can occasionally have a negative effect on enantioselectivity. Solvents can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Systematic optimization, often guided by factorial design of experiments, is essential to identify the optimal conditions for a given substrate-catalyst system. rsc.org
Table 3: Impact of Reaction Parameters on Stereochemical Control
| Synthetic Method | Parameter | General Impact on Stereoselectivity |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Ligand Structure | Primary determinant of enantioselectivity. |
| Hydrogen Pressure | Can influence both rate and e.e.; optimum pressure is system-dependent. | |
| Temperature | Lower temperatures generally favor higher e.e. | |
| Solvent | Affects catalyst solubility and conformation, influencing e.e. | |
| Chiral Auxiliary | Alkylation Temperature | Lower temperatures typically increase diastereoselectivity. |
| Base/Solvent System | Can affect enolate geometry and reactivity, impacting d.e. | |
| Diastereomeric Resolution | Solvent for Crystallization | Crucial for maximizing the solubility difference between diastereomers. |
Iii. Stereochemical Aspects and Control in the Synthesis and Transformation of R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate
Factors Influencing Enantioselectivity and Diastereoselectivity
When synthesizing or modifying (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate or its precursors, achieving high stereoselectivity is crucial. Both enantioselectivity (control over the formation of enantiomers) and diastereoselectivity (control over the formation of diastereomers) are influenced by a range of factors, including the reaction mechanism, catalysts, and reaction conditions.
A key example illustrating these factors is the synthesis of β-hydroxy amino acid derivatives via the ring-opening of a chiral aziridine (B145994). nih.gov Although this example leads to a different derivative, the principles of stereocontrol are directly applicable. The reaction's outcome can shift dramatically based on the conditions, which favor either an SN1 or SN2 mechanism. nih.gov
Reaction Mechanism : The operative mechanism is one of the most significant factors. In the acid-catalyzed ring-opening of an electron-rich aziridine with methanol (B129727), the reaction can proceed through a mixed SN1 and SN2 pathway. The SN1 component, involving a carbocationic intermediate, leads to a loss of stereochemical information and results in poor diastereoselectivity (e.g., a 2:1 diastereomeric ratio). In contrast, performing the reaction in the absence of an acid catalyst favors a clean SN2 anti-substitution, leading to a single diastereomer with high selectivity (e.g., 19:1 dr). nih.govnih.gov
Catalysts : The choice of catalyst is critical. Protic acids (like TFA) or Lewis acids can promote the undesirable SN1 pathway by stabilizing a carbocationic intermediate. nih.gov For example, the presence of unremoved copper, acting as a Lewis acid, was found to decrease the diastereoselectivity of an aziridine ring-opening from 19:1 to 9:1. nih.gov
Solvent and Temperature : The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting selectivity. Temperature can also play a role, with lower temperatures generally favoring higher selectivity by amplifying the small energy differences between competing diastereomeric transition states.
Substrate Control : In many reactions, an existing stereocenter within the substrate can direct the formation of a new stereocenter. This is known as substrate-controlled diastereoselection. A powerful example is the intramolecular conjugate addition used to form N-Boc-trans-oxazolidine methyl esters from α-amino aldehydes. The existing stereocenter from the starting amino acid guides the intramolecular cyclization, affording the trans-diastereomer with exceptional selectivity (>20:1 dr). orgsyn.org
The following table summarizes the impact of reaction conditions on the diastereoselectivity of an aziridine ring-opening, illustrating the principles of stereochemical control.
| Catalyst/Conditions | Predominant Mechanism | Observed Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Catalytic TFA in MeOH | Mixed SN1 and SN2 | 2:1 | nih.gov |
| MeOH (no acid catalyst) | SN2 | 19:1 | nih.gov |
| Residual Copper Catalyst in MeOH | Lewis Acid-Catalyzed (increased SN1 character) | 9:1 | nih.gov |
Iv. Strategic Applications of R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate As a Chiral Synthon
Integration into Advanced Chiral Amino Acid Derivatives
The synthesis of non-natural or "tailor-made" amino acids is a cornerstone of medicinal chemistry and chemical biology, as these motifs can impart unique properties to peptides and other pharmacologically active molecules. (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate serves as an excellent starting scaffold for creating a diverse array of advanced, enantiomerically pure amino acid derivatives. Modern synthetic methodologies can be applied to modify its structure while preserving the integrity of the original chiral center.
One powerful strategy involves the direct functionalization of the C-H bonds of the amino acid backbone. Although requiring the installation of a directing group, this approach allows for the introduction of various substituents. For instance, palladium-catalyzed C-H activation and arylation can be used to introduce new aromatic or heteroaromatic rings, transforming the initial synthon into novel substituted phenylalanine analogues.
Another sophisticated approach utilizes metallaphotoredox catalysis. This method can achieve the cross-electrophile coupling of a derivatized form of the amino acid with a diverse set of aryl halides. By converting the amino acid into a suitable bromoalkyl intermediate, this technique facilitates the synthesis of artificial analogues of complex amino acids like tryptophan and histidine, all while retaining the original stereochemistry.
Furthermore, the use of chiral nickel(II) complexes of Schiff bases provides a classic yet highly effective method for asymmetric amino acid synthesis. In a reverse application, the inherent chirality of this compound can be harnessed. After protecting the amine, the ester can be reduced to an alcohol, which can then be transformed into a leaving group. Subsequent nucleophilic substitution reactions can introduce a wide range of functional groups, leading to the creation of novel side chains and, consequently, advanced amino acid derivatives with unique properties.
Table 1: Representative Advanced Chiral Amino Acid Derivatives Synthesizable from this compound
| Derivative Type | Synthetic Strategy | Potential R-Group Modification | Application |
| Substituted Phenylalanine Analogues | Palladium-Catalyzed C-H Arylation | Introduction of heteroaryl or substituted phenyl groups at the beta-position. | Probes for studying protein structure and function; enhanced receptor binding. |
| Tryptophan/Histidine Mimetics | Metallaphotoredox Cross-Coupling | Coupling with functionalized indole (B1671886) or imidazole (B134444) bromides. | Development of novel peptide-based therapeutics with altered electronic properties. |
| α,α-Disubstituted Amino Acids | Diastereoselective Alkylation of a Schiff Base Intermediate | Introduction of a second substituent at the α-carbon. | Inducing specific secondary structures (e.g., helices) in peptides. |
| Amino Acids with Novel Side Chains | Nucleophilic Substitution on a Derivatized Backbone | Displacement of a leaving group with various nucleophiles (azides, cyanides, etc.). | Incorporation of unique functionalities for bioconjugation or altered pharmacology. |
Construction of Enantiomerically Pure Heterocyclic Scaffolds
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and the stereoselective synthesis of these structures is of paramount importance. The chiral backbone of this compound provides an excellent template for the construction of various enantiomerically pure heterocyclic systems, such as piperidines, pyrrolidines, and lactams.
A notable application is in the synthesis of substituted piperidines. For example, a derivative of the corresponding ethyl ester, 3-amino-2-p-methoxyphenylpropionic acid ethyl ester, can undergo an addition reaction with acrylic acid ethyl ester. prepchem.com Subsequent reductive methylation and cyclization steps can lead to the formation of a 3-(4-methoxyphenyl)-1-methyl-4-piperidone intermediate. prepchem.com This ketone can then be further functionalized, for instance, by conversion to an oxime followed by reduction, to yield 4-amino-3-(4-methoxyphenyl)-1-methyl-piperidine. prepchem.com The stereochemistry of the starting amino acid directs the stereochemical outcome of the final piperidine (B6355638) derivative.
Similarly, this chiral synthon can be employed in the synthesis of substituted pyrrolidines. A common strategy involves the reductive amination of a suitable 1,4-dicarbonyl compound or its equivalent with the primary amine of the amino acid ester, followed by intramolecular cyclization. Alternatively, the amino acid can be converted into an N-protected amino alcohol, which can then serve as a precursor for cyclization reactions to form pyrrolidine (B122466) rings. organic-chemistry.org
The synthesis of chiral lactams, particularly β-lactams and γ-lactams, is another significant application. For instance, the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine derived from the amino ester can be a pathway to chiral β-lactams. mdpi.com For γ-lactams, intramolecular cyclization of a suitably derivatized amino acid, where the carboxylic acid function (after hydrolysis of the methyl ester) is activated to react with the nitrogen atom under specific conditions, can yield the desired heterocyclic ring. organic-chemistry.org A patent describes the conversion of a related compound, (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, into a cis-lactam, highlighting the utility of this structural motif in forming such heterocyclic systems. google.com
Table 2: Examples of Heterocyclic Scaffolds Derived from this compound
| Heterocycle | General Synthetic Approach | Key Intermediate | Significance |
| Piperidine | Michael Addition followed by Reductive Cyclization | 3-(4-methoxyphenyl)-1-methyl-4-piperidone prepchem.com | Core structure in many alkaloids and CNS-active drugs. |
| Pyrrolidine | Reductive Amination and Intramolecular Cyclization | N-protected amino alcohol or aldehyde | Prevalent in numerous natural products and pharmaceuticals. nih.gov |
| β-Lactam | Staudinger [2+2] Cycloaddition | Imine derived from the amino ester | Foundational structure of penicillin and cephalosporin (B10832234) antibiotics. nih.gov |
| γ-Lactam | Intramolecular Amide Bond Formation | N-protected γ-amino acid | Common motif in biologically active compounds. |
Precursor in Stereoselective Total Synthesis of Advanced Intermediates
The total synthesis of complex natural products and advanced pharmaceutical intermediates often relies on the use of chiral pool starting materials to introduce stereocenters in a controlled and efficient manner. nih.gov this compound is a strategic precursor for such endeavors, providing a stereodefined propanoate unit with a functionalized aromatic side chain. Its structure is particularly relevant for the synthesis of alkaloids and complex peptides that feature a substituted phenylalanine or tyrosine moiety.
While specific total syntheses commencing directly from this exact methyl ester are not extensively documented in readily available literature, its structural components are present in numerous complex targets. For example, many alkaloids, such as those in the myrioneuron family, contain substituted piperidine or other nitrogen-containing heterocyclic cores that can be conceptually traced back to amino acid precursors. nih.gov The synthesis of these targets often involves the stereoselective construction of such rings, where an amino acid derivative provides the necessary chiral framework.
The utility of this synthon can be illustrated by its potential role in the synthesis of isoquinoline (B145761) alkaloids. The core structure of these compounds is often assembled via a Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. This compound can be readily converted to the corresponding chiral β-(4-methoxyphenyl)ethylamine by reduction of the ester to an alcohol, conversion to a leaving group, and subsequent displacement, or through decarboxylation. This chiral amine could then be used in a stereoselective Pictet-Spengler reaction to construct the core of various alkaloids.
Table 3: Potential Applications as a Precursor in the Total Synthesis of Advanced Intermediates
| Target Class | Key Synthetic Transformation | Role of the Chiral Synthon | Example of a Related Natural Product |
| Isoquinoline Alkaloids | Pictet-Spengler Reaction | Provides the chiral β-arylethylamine fragment. | Saframycin |
| Complex Peptides/Depsipeptides | Solid-Phase or Solution-Phase Peptide Synthesis | Serves as a non-canonical amino acid building block. ucsf.edu | Cyclomarin A |
| Polycyclic Alkaloids | Intramolecular Cyclization/Rearrangement | Forms a key chiral fragment for building complex ring systems. | Myrioneurinol nih.gov |
| Chiral Ligands | Derivatization of Amine and Ester Groups | Creates a scaffold for asymmetric catalysts. | N/A |
Peptide Coupling and Amide Formation with Stereochemical Integrity
The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. researchgate.net When using a chiral amino acid like this compound, it is crucial that the coupling process proceeds without racemization of the α-chiral center. The primary amine of this compound can act as a nucleophile, attacking an activated carboxylic acid, or its own carboxylic acid (after hydrolysis of the ester) can be activated to react with another amine.
To achieve this, a wide variety of peptide coupling reagents have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. The choice of coupling reagent is critical for ensuring high yields and maintaining stereochemical integrity, especially when coupling sterically hindered amino acids. bachem.com
Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress side reactions and minimize racemization. nih.gov Phosphonium salt-based reagents, like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and are particularly useful for difficult couplings, ensuring the stereochemical integrity of the product. nih.govsigmaaldrich.com
In a typical peptide coupling reaction, the N-protected form of (R)-2-amino-3-(4-methoxyphenyl)propanoic acid (after ester hydrolysis) would be treated with a coupling reagent and a mild base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive activated ester. This intermediate then readily reacts with the amino group of another amino acid ester or amine to form the desired amide bond with retention of configuration. The efficiency and lack of epimerization make this a cornerstone of both solid-phase and solution-phase peptide synthesis. nih.gov
Table 4: Common Coupling Reagents for Amide Formation with Stereochemical Control
| Reagent Class | Example Reagent(s) | Mechanism of Action | Key Advantages |
| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. | Cost-effective and widely used. |
| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive benzotriazolyl ester. | High efficiency, low racemization, good for sterically hindered couplings. peptide.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms a reactive OBt, OAt, or O-6-ClBt ester. sigmaaldrich.com | Very fast reaction rates and excellent suppression of racemization. bachem.com |
| Triazine Derivatives | DMTMM | Activates the carboxyl group via a triazine intermediate. | Effective in aqueous or alcoholic solutions with low racemization. bachem.com |
V. Advanced Analytical Methods for Stereochemical Purity and Enantiomeric Excess Determination of R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and robustness. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. bgb-analytik.com For an amino acid derivative like (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate, several types of CSPs are effective.
Key Principles and Methodologies:
Chiral Stationary Phases (CSPs): The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method. bgb-analytik.com Common CSPs applicable to amino acid derivatives include:
Pirkle-type Phases: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The (R,R) Whelk-O 1 phase, for instance, has shown excellent selectivity for underivatized amino acids and their derivatives. bgb-analytik.comresearchgate.net
Polysaccharide-based Phases: Derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support are widely used due to their broad applicability. bgb-analytik.com Phases like RegisCell® (cellulose) and RegisPack® (amylose) can form transient diastereomeric complexes with enantiomers through hydrogen bonding and steric interactions. bgb-analytik.com
Macrocyclic Glycopeptide Phases: CSPs such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids and their esters. These phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds.
Mobile Phase Selection: The choice of mobile phase significantly influences resolution and retention time. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. bgb-analytik.com For macrocyclic glycopeptide phases, polar organic and reversed-phase modes are often used. The concentration of additives like trifluoroacetic acid (TFA) can also play a crucial role in improving chromatographic efficiency and peak shape. researchgate.net
The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems provide high precision and low limits of detection for the minor enantiomer.
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Typical Mobile Phase Mode |
|---|---|---|---|
| Pirkle-Type | (R,R) Whelk-O 1 | π-π interactions, hydrogen bonding, dipole stacking | Normal Phase |
| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, steric inclusion into chiral cavities | Normal Phase, Reversed Phase |
| Macrocyclic Glycopeptide | Teicoplanin | Hydrogen bonding, ionic interactions, inclusion complexation | Polar Organic, Reversed Phase |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. For non-volatile compounds like amino acid esters, derivatization is a mandatory step to increase their volatility and thermal stability.
Key Principles and Methodologies:
Derivatization: The primary amino group and any other polar functional groups in the molecule must be derivatized before GC analysis. A common approach is perfluoroacylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), followed by esterification of the carboxylic acid group if it were present. nih.gov This process converts the non-volatile amino acid ester into a more volatile and thermally stable derivative suitable for GC.
Chiral Stationary Phases: The most widely used and effective CSPs for chiral GC are based on derivatized cyclodextrins. researchgate.netgcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the analyte. The derivatization of the hydroxyl groups on the cyclodextrin (B1172386) rim with various functional groups enhances their enantioselective recognition capabilities. researchgate.net The separation mechanism involves the differential partitioning of the enantiomeric derivatives into the chiral stationary phase.
The determination of enantiomeric excess is performed by comparing the peak areas of the separated diastereomers. Chiral GC often provides excellent resolution and high sensitivity, allowing for the accurate quantification of trace enantiomeric impurities.
| Parameter | Description |
|---|---|
| Derivatization Agents | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA) |
| Stationary Phases | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) coated on a polysiloxane backbone |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental sustainability. chromatographyonline.comselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.
Key Principles and Methodologies:
Mobile Phase: Supercritical CO2 is often modified with a small amount of a polar organic solvent, such as methanol (B129727) or ethanol, to increase its solvating power and improve chromatographic selectivity. researchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations compared to HPLC, often reducing analysis times by a factor of 3 to 5. chromatographyonline.comresearchgate.net
Stationary Phases: Most chiral stationary phases developed for HPLC can also be used in SFC. chromatographyonline.com Polysaccharide-based CSPs are particularly popular and effective in SFC for a wide range of chiral compounds, including those similar in structure to this compound. chromatographyonline.com
Advantages: SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents. selvita.com The faster equilibration times and high-throughput capabilities make it highly suitable for screening and quality control in the pharmaceutical industry. chromatographyonline.com
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2 (with organic modifier) | Organic solvents (Hexane, Ethanol, etc.) or Aqueous buffers |
| Analysis Time | Typically 3-5 times faster | Standard |
| Solvent Consumption | Significantly lower | Higher |
| Environmental Impact | Greener, less waste | Generates more organic waste |
| Operating Pressure | Higher | Lower |
Nuclear Magnetic Resonance (NMR) Spectroscopy Using Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). nih.gov The resulting diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for their quantification.
Key Principles and Methodologies:
Derivatization: The amino group of this compound can react with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl), to form a covalent amide bond. nih.govumn.edu This reaction creates a pair of diastereomers.
Spectral Analysis: In the NMR spectrum (¹H, ¹⁹F, or ¹³C), the corresponding nuclei in the two diastereomers are in different chemical environments and will therefore resonate at slightly different frequencies. nih.gov For example, using (R)-MTPA-Cl, the methoxy (B1213986) or other protons near the newly formed chiral center in the resulting diastereomers will show distinct signals.
Quantification: The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. This method is not as sensitive as chromatographic techniques for detecting very low levels of an enantiomeric impurity but is highly valuable for confirming the identity and absolute configuration of the major enantiomer. nih.govumn.edu
| Chiral Derivatizing Agent | Abbreviation | Functional Group Targeted | NMR Nucleus Often Observed |
|---|---|---|---|
| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's acid) | Alcohols, Amines | ¹H, ¹⁹F |
| 1-Fluoroindan-1-carboxylic acid | FICA | Alcohols | ¹⁹F |
| (1R,2S)-1,2-Diaminocyclohexane derivatives | - | Carboxylic acids | ¹H |
Optical Rotation and Circular Dichroism for Stereochemical Characterization
Key Principles and Methodologies:
Optical Rotation: This technique measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. researchgate.net The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, concentration). For this compound, a measured optical rotation that matches the literature value for the pure R-enantiomer confirms its identity and stereochemical integrity. While it can be used to estimate enantiomeric purity, it lacks the accuracy of chromatographic methods, especially for samples with high enantiomeric excess.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. arxiv.org The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing an opposite spectrum. researchgate.net CD is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. arxiv.org It serves as a powerful tool for confirming the absolute stereochemistry of this compound by comparing its experimental spectrum to a known standard or a theoretically predicted spectrum.
| Technique | Principle | Primary Application |
|---|---|---|
| Optical Rotation | Measures the rotation of plane-polarized light. | Confirmation of stereochemical identity of the bulk sample; quality control. |
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | Determination of absolute configuration and conformational analysis. |
Vi. Computational and Mechanistic Investigations of R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate
Theoretical Models for Enantioselective Reaction Pathways
The enantioselective synthesis of α-amino acid esters such as (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate can be achieved through various methods, with asymmetric hydrogenation of prochiral enamides being a prominent route. Theoretical models are essential to understand the origins of enantioselectivity in these reactions.
For instance, in the asymmetric hydrogenation of enamides catalyzed by transition metal complexes (e.g., using rhodium, ruthenium, or iridium catalysts with chiral phosphine (B1218219) ligands), computational studies help elucidate the reaction mechanism. nih.govacs.org Density Functional Theory (DFT) calculations are commonly employed to model the catalyst-substrate interactions and the transition states of the key reaction steps. These models can reveal that the stereoselectivity is determined by non-covalent interactions, such as CH/π attractions and repulsive forces, between the substrate and the chiral ligand. acs.org
In a typical catalytic cycle, the enamide substrate coordinates to the metal center of the chiral catalyst. Theoretical models can compare the energy barriers of the pathways leading to the (R) and (S) products. The enantiomeric excess observed experimentally is a direct consequence of the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states. For example, in the cobalt-catalyzed asymmetric hydrogenation of enamides, DFT studies have been used to compare different mechanistic possibilities, including Co(0)/Co(II) redox paths and non-redox Co(II) mechanisms, to determine the most likely pathway. acs.org
These computational approaches allow for the rational design of new catalysts. By understanding the key interactions that control stereoselectivity, ligands can be modified to enhance these interactions and improve the enantiomeric excess of the desired product. acs.org
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of this compound are critical to its chemical reactivity and biological activity. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to map the potential energy surface associated with bond rotations.
Computational methods, such as molecular mechanics and quantum mechanics, are used to calculate the energies of different conformations. By systematically rotating the single bonds in the molecule (e.g., the Cα-Cβ bond and the bonds connected to the ester and amino groups), a potential energy landscape can be generated. The minima on this surface correspond to the most stable conformations.
For analogous molecules, such as peptides containing chiral α,α-disubstituted amino acids, a combination of experimental and computational techniques is often used. nii.ac.jp These include:
Fourier Transform Infrared (FT-IR) Spectroscopy: To study intramolecular hydrogen bonding.
Nuclear Overhauser Effect Spectroscopy (NOESY) NMR: To determine through-space proximities of protons, providing information about the solution-state conformation. nih.gov
Circular Dichroism (CD) Spectra: To probe the chiral environment and secondary structure.
X-ray Crystallography: To determine the precise solid-state conformation.
For a molecule like this compound, computational analysis would likely reveal several low-energy conformations stabilized by intramolecular hydrogen bonds between the amino group and the ester carbonyl oxygen. The orientation of the 4-methoxyphenyl (B3050149) group relative to the rest of the molecule would also be a key determinant of conformational preference. The following table illustrates a hypothetical result of a conformational analysis, showing the relative energies and key dihedral angles for a few stable conformers.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-Cα-Cβ-Cγ) | Dihedral Angle (H-N-Cα-C=O) |
| 1 | 0.00 | -65° | 0° |
| 2 | 0.75 | 178° | 5° |
| 3 | 1.20 | 60° | -10° |
This table is illustrative and does not represent experimentally verified data for this compound.
Docking and Molecular Dynamics Studies Related to Biocatalytic Syntheses
Biocatalysis, particularly using enzymes like lipases, is a powerful method for the enantioselective synthesis of chiral esters. researchgate.net Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for understanding and predicting the enantioselectivity of these enzymatic reactions. emerginginvestigators.org
Molecular Docking is used to predict the binding mode of a substrate within the active site of an enzyme. In the context of producing this compound via kinetic resolution of a racemic mixture, docking simulations would be performed for both the (R) and (S)-enantiomers. The simulations would place the substrates into the lipase's active site in various orientations and score them based on binding affinity. A higher score for one enantiomer suggests a preferential binding that could lead to its faster reaction. nih.gov
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the enzyme-substrate complex. acs.orgdtu.dk Starting from a docked pose, an MD simulation calculates the atomic motions of the system over time, typically on the nanosecond to microsecond timescale. This allows researchers to:
Assess the stability of the enzyme-substrate complex.
Analyze the conformational changes in both the enzyme and the substrate upon binding.
Identify key amino acid residues in the active site that interact with the substrate and contribute to stereoselectivity.
Study the role of solvent molecules in the reaction. emerginginvestigators.org
For a lipase-catalyzed resolution, MD simulations can help explain why one enantiomer is a better substrate than the other. For example, the simulations might show that the (R)-enantiomer adopts a more favorable conformation for catalysis within the active site, with its ester group positioned closer to the catalytic serine residue, compared to the (S)-enantiomer. dtu.dk
The table below summarizes typical parameters and outputs from an MD simulation study of a lipase (B570770) with a chiral ester substrate.
| Simulation Parameter | Value/Description |
| Enzyme | e.g., Candida antarctica Lipase B (CALB) |
| Software | GROMACS, AMBER |
| Force Field | GROMOS, CHARMM |
| Simulation Time | 100 ns |
| Key Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Distance between catalytic triad (B1167595) and substrate's ester group |
This table presents typical parameters for an MD simulation and is not specific to this compound.
Quantum Chemical Calculations for Stereoselectivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting and rationalizing the stereoselectivity of chemical reactions. acs.org These methods can provide highly accurate information about the electronic structure and energies of molecules and transition states.
In the context of synthesizing this compound, DFT calculations can be applied to model the key stereodetermining step of a reaction. For example, in an asymmetric catalytic reaction, the transition states leading to the (R) and (S) products can be located and their energies calculated. The predicted enantiomeric ratio (er) can then be estimated using the following equation, which relates the difference in Gibbs free energy of the transition states (ΔΔG‡) to the ratio of the rate constants (kR/kS):
er = kR / kS = exp(-ΔΔG‡ / RT)
Where R is the gas constant and T is the temperature. A difference in activation energy of just 1.8 kcal/mol at room temperature corresponds to an enantiomeric ratio of approximately 96:4.
DFT calculations can also be used to analyze various non-covalent interactions that stabilize the favored transition state, such as hydrogen bonds, steric repulsion, and dispersion forces. acs.org For instance, in a chiral aldehyde/palladium catalyzed synthesis of α,α-disubstituted α-amino acid esters, DFT calculations have shown that the final enantioselectivity is governed by a combination of noncovalent interactions between different components of the catalytic system. acs.org
The following table shows hypothetical energy data from a DFT calculation for a stereodetermining step.
| Transition State | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| TS-(R) | -1234.56789 | -1234.60000 | 0.0 |
| TS-(S) | -1234.56543 | -1234.59700 | 1.88 |
This table is a hypothetical example of quantum chemical calculation results and does not represent actual data for the synthesis of this compound.
By providing such detailed mechanistic and energetic information, computational studies guide the development of more efficient and selective synthetic methods for chiral compounds like this compound.
Vii. Emerging Trends and Future Research Directions for R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate
Sustainable and Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chiral molecules to minimize environmental impact. For (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate, this involves a shift away from traditional methods that often rely on hazardous reagents and generate significant waste.
A primary focus is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. acs.org Lipases, for instance, are widely used for the kinetic resolution of racemic esters. rsc.org In a process relevant to the target compound, lipases from sources like Serratia marcescens and Candida cylindrecea have been successfully used for the enantioselective hydrolysis of a related racemic ester, racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate, to yield the desired (2R,3S) enantiomer with high enantiomeric excess (90-99%) and a yield of 45-47.5%. google.com This enzymatic approach avoids the need for chiral auxiliaries or metal catalysts that can be environmentally problematic.
Another green strategy is the use of renewable resources and safer solvents. Research is exploring the use of biomass-derived starting materials and replacing conventional organic solvents with water or bio-based alternatives. acs.org For example, biocatalytic reactions are often performed in aqueous buffers, reducing the reliance on volatile organic compounds. acs.org
| Green Chemistry Approach | Key Advantages | Example Application/Relevance |
| Biocatalysis (Enzymatic Resolution) | High enantioselectivity, mild reaction conditions, reduced waste, use of renewable catalysts. acs.orgrsc.org | Use of lipases for enantioselective hydrolysis of racemic esters to produce enantiopure intermediates. google.com |
| Use of Green Solvents | Reduced environmental impact, improved safety, potential for easier product separation. | Performing enzymatic reactions in aqueous buffer systems. acs.org |
| Renewable Starting Materials | Decreased reliance on fossil fuels, potential for biodegradable products. | Derivatization of natural amino acids like serine, which is abundant in biomass. nih.gov |
Development of Novel and Highly Efficient Catalytic Systems
The development of new catalysts is a cornerstone of modern asymmetric synthesis, aiming for higher efficiency, selectivity, and broader substrate scope. For the synthesis of this compound and similar chiral amino acid esters, research is active in several areas.
Biocatalysts: Beyond kinetic resolution, enzymes like amino acid dehydrogenases and transaminases are being used for the direct asymmetric synthesis of chiral amino acids from α-keto acids. nih.govnih.gov These enzymes offer excellent stereocontrol and can be part of efficient cofactor regeneration systems, making the process more economical. nih.gov For instance, leucine (B10760876) dehydrogenase has been used for the reductive amination of α-keto acids to produce (S)-β-hydroxyvaline, with NADH as a cofactor regenerated by formate (B1220265) dehydrogenase or glucose dehydrogenase. nih.gov
Homogeneous and Heterogeneous Metal Catalysis: Transition metal catalysts, particularly those based on rhodium and ruthenium with chiral ligands, remain a powerful tool for asymmetric hydrogenation and other transformations. georgiasouthern.edu Research focuses on designing new ligands that can induce higher enantioselectivity and turnover numbers. Heterogenizing these catalysts by immobilizing them on solid supports is a key trend, facilitating catalyst recovery and reuse, which is crucial for sustainable and cost-effective industrial processes. nih.gov
Organocatalysis: Chiral small organic molecules are also being developed as catalysts for asymmetric synthesis. These metal-free catalysts are often less sensitive to air and moisture, and can be derived from natural products, making them a more sustainable option. nih.gov
| Catalytic System | Mechanism | Advantages |
| Transaminases | Transfer of an amino group from a donor to a keto acid. nih.gov | High enantioselectivity, broad substrate scope. nih.gov |
| Chiral Rh/Ru Complexes | Asymmetric hydrogenation of prochiral precursors. | High efficiency and enantioselectivity for specific substrates. researchgate.net |
| Immobilized Catalysts | Heterogeneous catalysis where the catalyst is fixed on a support. nih.gov | Ease of separation from the reaction mixture, potential for recycling. nih.gov |
| Metallaphotoredox Catalysis | Combines photoredox and transition metal catalysis. | Enables novel bond formations under mild conditions. nih.gov |
Expanding the Scope of its Application in Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are a powerful strategy for building molecular complexity efficiently. arkat-usa.org These reactions reduce waste, save energy, and shorten synthesis times, aligning with the goals of green chemistry. arkat-usa.org
This compound can serve as a chiral starting material in such cascades. Its functional groups—the amine, the ester, and the aromatic ring—can be strategically involved in sequential transformations to construct complex heterocyclic or polycyclic structures, which are often the core of biologically active molecules. arkat-usa.org
For example, multi-enzyme cascade reactions are being designed for the synthesis of complex molecules like 2′3′-cGAMP, demonstrating the power of combining several enzymatic steps in one pot. mdpi.com A similar approach could be envisioned where the chiral amino acid ester is a substrate for a series of enzymatic or chemo-enzymatic transformations to generate high-value products.
Future research will likely focus on designing novel cascade sequences that incorporate this compound to access new chemical space and synthesize complex target molecules in a more step-economical fashion.
| Cascade Reaction Type | Description | Potential Application |
| Multi-Enzyme Cascades | A series of consecutive reactions catalyzed by different enzymes in a single reactor. mdpi.com | Synthesis of complex pharmaceutical intermediates starting from the chiral amino acid ester. |
| Chemoenzymatic Cascades | Combination of enzymatic and chemical catalytic steps in a one-pot process. | Building molecular complexity by leveraging the selectivity of enzymes and the versatility of chemical catalysts. |
| Transition Metal-Catalyzed Cascades | Sequential transformations catalyzed by one or more transition metal complexes. arkat-usa.org | Construction of polycyclic scaffolds incorporating the amino acid backbone. |
Process Intensification and Scale-Up Considerations in Asymmetric Synthesis
Translating a laboratory-scale synthesis into an industrial process presents significant challenges, including reaction efficiency, product purification, and cost-effectiveness. researchgate.net Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.
Continuous Flow Synthesis: A key trend is the shift from batch processing to continuous flow manufacturing. nih.gov In a flow system, reagents are continuously pumped through a reactor, which can be a packed-bed column containing a heterogeneous catalyst. This technology offers several advantages, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for straightforward automation and scale-up. nih.gov Multistep continuous flow processes have been successfully developed for the synthesis of chiral active pharmaceutical ingredients. nih.gov
Downstream Processing: A major bottleneck in scaling up biocatalytic processes, such as those using transaminases, is downstream processing—the separation and purification of the desired product from a complex reaction mixture. researchgate.net This mixture can contain the product, unreacted substrate, the enzyme, cofactors, and byproducts. Developing efficient and scalable purification strategies, such as advanced chromatography or crystallization techniques, is a critical area of research.
Modeling and Optimization: Computational modeling and process simulation are becoming indispensable tools for optimizing reaction conditions and predicting the performance of a process at scale. These tools can help identify potential bottlenecks and guide the design of more robust and efficient manufacturing processes.
| Process Consideration | Key Challenges | Future Directions |
| Scale-Up of Biocatalysis | Enzyme stability, cofactor regeneration, downstream processing. researchgate.net | Enzyme engineering for improved stability, development of efficient cofactor recycling systems, innovative purification methods. nih.gov |
| Continuous Flow Manufacturing | Catalyst deactivation, reactor fouling, process monitoring. | Development of more robust heterogeneous catalysts, integration of real-time analytical technologies. nih.gov |
| Product Isolation | Separation from structurally similar impurities and byproducts. | Development of selective crystallization methods, advanced chromatographic techniques. |
Q & A
What are the recommended synthetic routes for (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate, and how do reaction conditions influence enantiomeric purity?
Classification: Basic (Synthesis Methodology)
Answer:
The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. Key steps include:
- Esterification: Methylation of the carboxylic acid precursor using methanol and acid catalysis (e.g., H₂SO₄) under reflux .
- Chiral Control: Use of chiral auxiliaries or catalysts (e.g., Rhodium complexes with BINAP ligands) to ensure retention of the (R)-configuration .
- Purification: Chiral HPLC or crystallization to achieve >99% enantiomeric excess (ee).
Reaction temperature and solvent polarity significantly impact stereochemical outcomes. For example, polar aprotic solvents like DMF enhance reaction rates but may reduce ee if racemization occurs .
How can researchers confirm the stereochemical integrity of this compound during synthesis?
Classification: Basic (Analytical Characterization)
Answer:
Validate enantiopurity using:
- Chiral HPLC: Columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases. Retention time comparisons against (S)-enantiomer standards are critical .
- Optical Rotation: Compare observed [α]D values with literature data (e.g., +12.5° for the (R)-enantiomer in methanol) .
- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .
What advanced strategies exist to study the compound’s interactions with biological targets, such as enzymes or receptors?
Classification: Advanced (Mechanistic Studies)
Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs) or amino acid transporters. Focus on hydrogen bonding between the methoxy group and hydrophobic pockets .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) by immobilizing the compound on sensor chips and monitoring target protein interactions .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
How do computational models predict the metabolic stability of this compound?
Classification: Advanced (Computational Chemistry)
Answer:
- In Silico Metabolism Prediction: Tools like ADMET Predictor® or MetaSite model Phase I/II metabolism. The methoxy group is prone to demethylation, while the ester group may undergo hydrolysis .
- Density Functional Theory (DFT): Calculate activation energies for ester hydrolysis pathways in aqueous environments .
- Validation: Compare predictions with in vitro liver microsome assays (e.g., human CYP450 isoforms) .
How should researchers address contradictions in reported physical properties (e.g., melting point, solubility) across studies?
Classification: Advanced (Data Analysis)
Answer:
- Purity Assessment: Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities affecting melting points .
- Solubility Studies: Employ shake-flask methods with HPLC quantification in buffers (pH 1–7.4) to resolve discrepancies caused by pH-dependent ionization .
- Cross-Validation: Replicate synthesis and characterization using protocols from independent sources (e.g., PubChem or DSSTox) .
What analytical techniques are essential for characterizing degradation products under stress conditions?
Classification: Basic (Stability Studies)
Answer:
- Forced Degradation: Expose the compound to heat (40–80°C), UV light, and oxidative agents (H₂O₂). Monitor via:
How can researchers optimize the compound’s solid-state properties for formulation studies?
Classification: Advanced (Pharmaceutical Development)
Answer:
- Polymorph Screening: Use solvent evaporation or slurry methods to identify stable crystalline forms. Characterize via powder XRD .
- Co-Crystallization: Combine with co-formers (e.g., succinic acid) to enhance solubility while retaining chirality .
- Micronization: Jet-mill the compound to improve dissolution rates without racemization .
What are the best practices for ensuring reproducibility in biological assays involving this compound?
Classification: Advanced (Experimental Design)
Answer:
- Standardize Solubility: Pre-dissolve in DMSO (<0.1% final concentration) and dilute in assay buffers to avoid aggregation .
- Positive Controls: Include known inhibitors (e.g., cycloheximide for protein synthesis assays) to validate assay conditions .
- Blind Testing: Perform assays in triplicate across independent labs to minimize operator bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
